![molecular formula C25H18O5 B2491927 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate CAS No. 22812-33-5](/img/structure/B2491927.png)
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves multicomponent condensation reactions, highlighting a general approach that could be applicable to our compound of interest. For example, Lichitsky et al. (2021) described the synthesis of a similar compound via the condensation of specific starting materials, demonstrating a method that could potentially be adapted for the synthesis of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Lichitsky, Komogortsev, & Melekhina, 2021).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex chromene cores, often with specific substituents that influence their physical and chemical properties. Reis et al. (2013) detailed the crystal structure of a related compound, providing insight into the potential structural configuration and intermolecular interactions of "this compound" (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Chemical Reactions and Properties
The chemical reactions of related compounds often involve the formation of chromene rings through cyclization processes, as well as reactions under specific conditions that lead to the synthesis of complex structures. Pimenova et al. (2003) explored reactions leading to chromene formation, which could be analogous to reactions involving "this compound" (Pimenova, Krasnych, Goun, & Miles, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been studied, providing a basis for understanding the physical characteristics of our compound of interest. Yuan et al. (2010) reported on the crystalline structure of a related compound, which can offer insights into the expected physical properties of "this compound" (Yuan, Lin, Yin, Bo, Shi, Zhang, Zhang, Wang, Wan, & Wu, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the behavior of this compound. Research by Bam and Chalifoux (2018) on the synthesis of chromen-4-one derivatives through a domino reaction sequence highlights the reactive nature of chromene-based compounds and provides a foundation for predicting the chemical behavior of "this compound" (Bam & Chalifoux, 2018).
Scientific Research Applications
Compound-Specific Anticancer Properties
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate has been explored for its potential anticancer properties. Sugita et al. (2017) discussed the tumor specificity and keratinocyte toxicity of various compounds, including chromen derivatives. They noted that certain chromen derivatives demonstrated high tumor specificity with minimal toxicity to normal cells. They also highlighted the importance of chemical modifications to these compounds to enhance their anticancer properties (Sugita et al., 2017).
Synthetic Protocols and Chemical Properties
Synthesis and Importance in Pharmacology
Mazimba (2016) reviewed the synthesis protocols and pharmacological importance of 6$H$-benzo[$c$]chromen-6-ones, a class of compounds that includes this compound. The review discusses various synthesis methods and the significance of these compounds in the context of secondary metabolites and pharmacology (Mazimba, 2016).
Chemical Reactivity and Biological Applications
A study by Yoda (2020) emphasized the chemical and biological significance of 3-hydroxycoumarin, a related compound. The review detailed synthesis methods, reactivity, and biological applications, showcasing the importance of coumarin derivatives in genetics, pharmacology, and microbiology (Yoda, 2020).
Biological Activities and Applications
Potential as an Anti-cancer and Anti-inflammatory Agent
Epifano et al. (2015) provided an overview of 4′-geranyloxyferulic acid, a related oxyprenylated ferulic acid derivative, discussing its potential as an anti-cancer and anti-inflammatory agent. This review highlighted its protective effects against cancer growth and development, suggesting a connection between the chemical structure and biological activity of similar compounds (Epifano et al., 2015).
Overview of Biological Activities of Schiff Base and Related Derivatives
Omidi and Kakanejadifard (2020) reviewed the biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting the enhancement of medicinal properties through structural modifications. This review may provide insights into the therapeutic potential of similar chromen-based structures (Omidi & Kakanejadifard, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways could lead to a range of downstream effects, potentially contributing to its biological activity.
Pharmacokinetics
For instance, the ester group could be hydrolyzed in the body, potentially affecting the compound’s distribution and excretion .
Result of Action
Based on its structural similarity to other bioactive compounds, it may exert effects such as modulation of protein activity, alteration of cell signaling pathways, and potential influence on cell proliferation and survival .
Future Directions
properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-28-19-14-12-18(13-15-19)24-25(23(27)20-9-5-6-10-21(20)29-24)30-22(26)16-11-17-7-3-2-4-8-17/h2-16H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOFZMAHKRSLP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.